Methyl 5-hydroxyimidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Methyl 5-hydroxyimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are valuable scaffolds in organic synthesis and pharmaceutical chemistry . The presence of both imidazole and pyridine rings in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-hydroxyimidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyridine with aldehydes or ketones, followed by cyclization to form the imidazo[1,2-a]pyridine core . The reaction conditions often include the use of catalysts such as transition metals or metal-free oxidation strategies .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-hydroxyimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a wide range of functionalized imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
Methyl 5-hydroxyimidazo[1,2-a]pyridine-3-carboxylate has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of methyl 5-hydroxyimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar structural features and biological activities.
Imidazo[1,5-a]pyrimidine: Another heterocyclic compound with a different ring fusion pattern but similar applications in medicinal chemistry.
Pyrazolo[1,5-a]pyridine: A structurally related compound with potential therapeutic applications.
Uniqueness: Methyl 5-hydroxyimidazo[1,2-a]pyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of both hydroxyl and ester functional groups. This combination of features enhances its reactivity and versatility in various chemical and biological applications .
Properties
Molecular Formula |
C9H8N2O3 |
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Molecular Weight |
192.17 g/mol |
IUPAC Name |
methyl 5-oxo-1H-imidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H8N2O3/c1-14-9(13)6-5-10-7-3-2-4-8(12)11(6)7/h2-5,10H,1H3 |
InChI Key |
HQSANJLLFRFCJN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC2=CC=CC(=O)N21 |
Origin of Product |
United States |
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